IKGLSQKPYQOTPN-SFKRIFCUSA-N
Description
The compound IKGLSQKPYQOTPN-SFKRIFCUSA-N (CAS No. 340736-76-7) is a fluorinated heterocyclic organic molecule with the molecular formula C₁₀H₅F₃N₂O₃ and a molecular weight of 258.15 g/mol. It features a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group and a benzoic acid moiety, contributing to its high polarity and unique reactivity. Key properties include:
- Solubility: 0.199 mg/mL in water (0.000772 mol/L), categorized as "soluble" .
- Biological Activity: Acts as a CYP1A2 inhibitor, with moderate BBB permeability (bioavailability score: 0.56) .
- Synthetic Route: Synthesized via a coupling reaction using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) in DMF at 20°C, followed by purification via silica gel chromatography .
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.503 |
InChI |
InChI=1S/C26H25N3O4/c1-32-20-9-5-4-8-19(20)29-15-26-12-10-21(33-26)22(23(26)25(29)31)24(30)27-13-11-16-14-28-18-7-3-2-6-17(16)18/h2-10,12,14,21-23,28H,11,13,15H2,1H3,(H,27,30)/t21-,22?,23?,26-/m1/s1 |
InChI Key |
IKGLSQKPYQOTPN-SFKRIFCUSA-N |
SMILES |
COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS Similarity Score: 1.00)
- Molecular Formula : C₁₀H₅F₃N₂O₃ (identical to target compound).
- Structural Similarities :
- Shares the 1,2,4-oxadiazole ring and trifluoromethyl group.
- Contains a benzoic acid substituent, enhancing hydrogen-bonding capacity.
- Key Differences :
- Positional isomerism: The trifluoromethyl and benzoic acid groups occupy different positions on the oxadiazole ring, altering electronic distribution and interaction with biological targets.
- Biological Data :
Compound B: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, Similarity Score: 0.95)
- Molecular Formula : C₁₀H₇F₆O.
- Structural Similarities :
- Contains trifluoromethyl groups (two -CF₃ units) attached to an aromatic ring.
- Features a ketone functional group, enabling nucleophilic reactions.
- Key Differences :
- Applications : Primarily used as a synthetic intermediate for agrochemicals, contrasting with the target compound’s role in medicinal chemistry .
Data Tables
Table 2: Structural and Functional Comparison
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,2,4-oxadiazole | 1,2,4-oxadiazole | Benzene + ketone |
| Functional Groups | -CF₃, -COOH | -CF₃, -COOH | -CF₃ (×2), -CO- |
| Primary Application | Drug discovery | Drug discovery | Agrochemical synthesis |
Research Findings and Implications
- Structural Influence on Bioactivity : The 1,2,4-oxadiazole ring in the target compound and Compound A enhances metabolic stability compared to Compound B’s ketone-based structure, which is prone to enzymatic degradation .
- Role of Fluorination : Trifluoromethyl groups improve lipid solubility and target binding affinity but may reduce aqueous solubility if overrepresented (e.g., Compound B’s dual -CF₃ groups) .
- Synthetic Flexibility : The target compound’s synthesis route is adaptable for generating derivatives with modified substituents, offering a platform for optimizing pharmacokinetic profiles .
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